
4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin
Overview
Description
Synthesis Analysis
The synthesis of statin derivatives, including 4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin, often involves complex organic reactions. For instance, Časar et al. (2010) detailed a novel synthesis method for statins utilizing the Wittig reaction, demonstrating a pathway that might be applicable to the synthesis of 4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin. This process involves the coupling of silyl-protected hydroxy aldehydes with phosphonium salts, followed by deprotection and hydrolysis steps to yield the desired statin derivative (Časar, Steinbücher, & Košmrlj, 2010).
Molecular Structure Analysis
The molecular structure of 4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin is characterized by the presence of a tert-butyldimethylsilyl (TBS) group, which is a common silyl ether protecting group used in organic synthesis. This structural modification may influence its solubility, stability, and interaction with biological targets. The TBS group can be removed under acidic conditions, releasing the active hydroxy compound.
Chemical Reactions and Properties
The chemical reactions involving 4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin primarily revolve around the modification and deprotection of the silyl group. Karki et al. (2000) discussed the oxidation sensitivity of statins, providing insights into the reactivity and stability of simvastatin derivatives under oxidative conditions. These findings are crucial for understanding the chemical behavior and potential degradation pathways of statin derivatives (Karki, Treemaneekarn, & Kaufman, 2000).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are essential for the formulation and delivery of pharmaceutical compounds. However, specific studies on the physical properties of 4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin are scarce in the available literature. Generally, the introduction of silyl groups like TBS is known to affect the solubility and stability of hydroxy compounds in organic solvents.
Chemical Properties Analysis
The chemical properties of 4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin, such as reactivity, stability, and interaction with biological molecules, are influenced by its modified structure. The TBS group offers protection to the hydroxy function, which can be selectively removed to activate the drug in biological environments. The interaction of simvastatin derivatives with biological targets such as HMG-CoA reductase is critical for their cholesterol-lowering action. Research on simvastatin and its derivatives, including their synthesis and metabolism, provides insights into their chemical behavior and potential therapeutic applications (Subramanian, Fang, & Prueksaritanont, 2002).
Scientific Research Applications
Anti-Inflammatory Properties
Simvastatin has been studied for its potential anti-inflammatory effects. For instance, in a murine model of allergic asthma, simvastatin exhibited anti-inflammatory activity, reducing the total inflammatory cell infiltrate and eosinophilia in bronchoalveolar lavage fluid. The treatment led to a decrease in pro-inflammatory cytokines, suggesting the therapeutic potential of simvastatin-sensitive pathways in allergic airways disease (McKay et al., 2004). Similarly, simvastatin showed anti-inflammatory properties in a model of murine inflammatory arthritis, inhibiting both developing and clinically evident collagen-induced arthritis without significantly altering cholesterol concentrations (Leung et al., 2003).
Osteoblast Differentiation and Bone Health
Research has also focused on the effects of simvastatin on bone health. Simvastatin promoted osteoblast differentiation and mineralization in MC3T3-E1 cells, enhancing alkaline phosphatase activity and mineralization in a dose- and time-dependent manner. This indicates simvastatin's anabolic effects on bone, suggesting a potential use for treating metabolic bone diseases such as osteoporosis (Maeda et al., 2001).
Impact on Cancer Cells
Simvastatin's impact on cancer cells has been a subject of study too. It was observed to inactivate β1-integrin and extracellular signal-related kinase signaling, leading to inhibition of cell proliferation and migration in head and neck squamous cell carcinoma cells (Takeda et al., 2007). Another study found simvastatin to inhibit growth via apoptosis and the induction of cell cycle arrest in human melanoma cells, suggesting its potential as an anticancer drug for malignant melanoma (Saito et al., 2008).
Cardiovascular and Immunomodulatory Effects
Simvastatin has been noted for its cardiovascular benefits and immunomodulatory effects. For instance, it demonstrated protective properties against oxidative stress and restoration of nitric oxide formation in aged and ovariectomized rats, linking it to protection against osteoporosis (Yin et al., 2012). It also inhibited IL-17 secretion by targeting multiple IL-17-regulatory cytokines and by inhibiting the expression of IL-17 transcription factor RORC in CD4+ lymphocytes, showcasing its potential as a therapeutic approach for multiple sclerosis and other chronic inflammatory diseases (Zhang et al., 2008).
properties
IUPAC Name |
[(1S,3R,4aS,7S,8S,8aS)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4a-hydroxy-3,7-dimethyl-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H54O6Si/c1-11-30(7,8)28(33)36-25-16-20(2)19-31(34)15-14-21(3)24(27(25)31)13-12-22-17-23(18-26(32)35-22)37-38(9,10)29(4,5)6/h14-15,20-25,27,34H,11-13,16-19H2,1-10H3/t20-,21+,22-,23-,24+,25+,27+,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTVVZJLRPNFKC-OMHVBIQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(CC2(C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C[C@]2([C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H54O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434013 | |
| Record name | 4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin | |
CAS RN |
125142-16-7 | |
| Record name | 4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



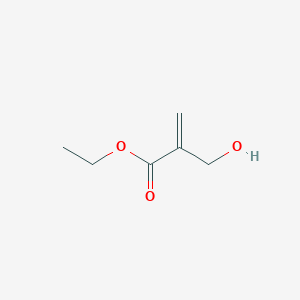
![(5S)-3-methylidene-5-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]oxolan-2-one](/img/structure/B23876.png)
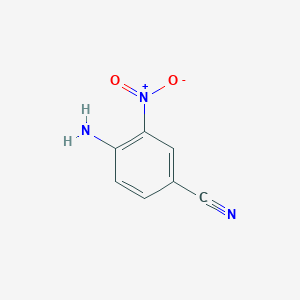
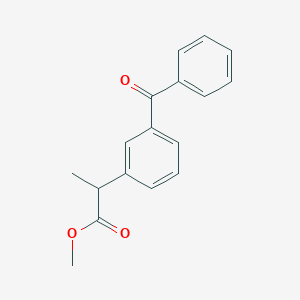
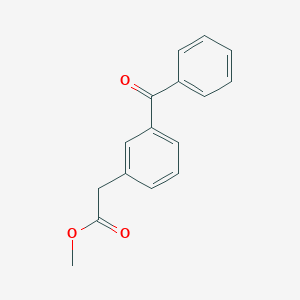
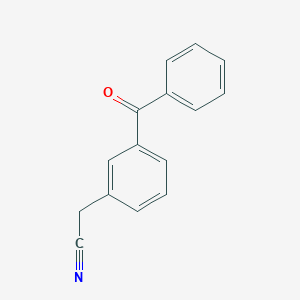
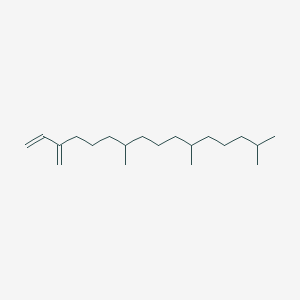
![1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-3-methoxy-1-butanone](/img/structure/B23890.png)
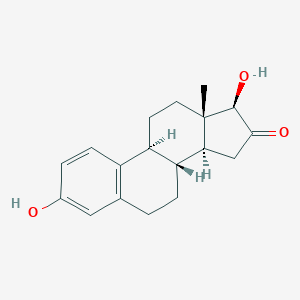
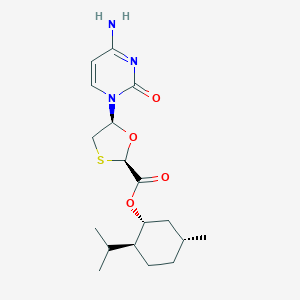
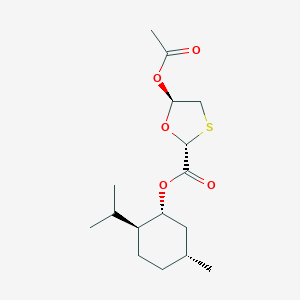
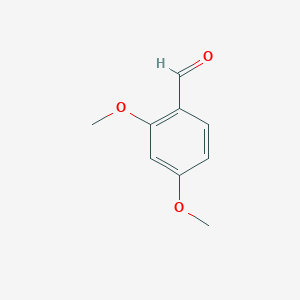
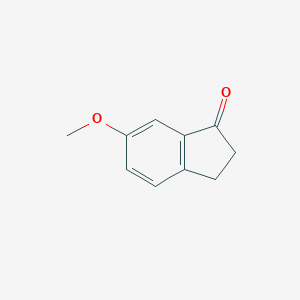
![4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B23927.png)